
6-Methyl-2-(4-phenoxybenzoyl)pyridine
Übersicht
Beschreibung
“6-Methyl-2-(4-phenoxybenzoyl)pyridine” is a chemical compound . Its IUPAC name is (6-methoxy-2-pyridinyl)(4-phenoxyphenyl)methanone . The compound has a molecular weight of 305.33 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(4-phenoxybenzoyl)pyridine” can be represented by the linear formula C19H15NO3 . The InChI code for this compound is 1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyimides
A novel pyridine-containing aromatic dianhydride monomer, derived from a similar compound to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, was synthesized and used to prepare a series of new polyimides. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance materials applications (Wang et al., 2006).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, closely related to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were studied for their corrosion inhibition effects on copper in hydrochloric acid systems. The study demonstrated significant inhibition efficiency, highlighting the potential of these compounds in protecting metals from corrosion (Sudheer & Quraishi, 2015).
Catalytic Activity in Organic Synthesis
Palladium complexes containing bis(benzimidazolin-2-ylidene)pyridine, a framework similar to 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were synthesized and shown to be effective catalysts in Heck-type coupling reactions. This suggests potential applications in facilitating various organic synthesis processes (Hahn et al., 2005).
Antimicrobial Activity
Compounds structurally related to 6-Methyl-2-(4-phenoxybenzoyl)pyridine were synthesized and screened for their antimicrobial activity. The study found that several synthesized compounds exhibited significant biological activity against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Luminescent Properties for Materials Science
The luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, which share a core structural motif with 6-Methyl-2-(4-phenoxybenzoyl)pyridine, were investigated. The study's findings could inform the design of new materials for optical and electronic applications, particularly in the field of nonlinear optics (Petoud et al., 1997).
Eigenschaften
IUPAC Name |
(6-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-6-5-9-18(20-14)19(21)15-10-12-17(13-11-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSMKHJKWVETKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



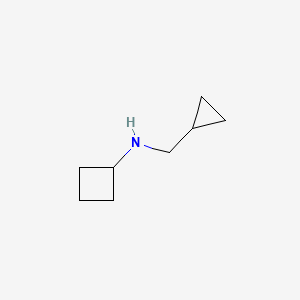
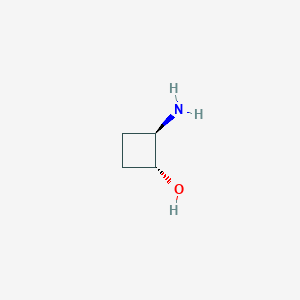

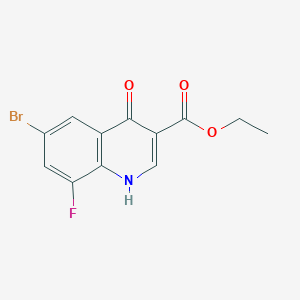
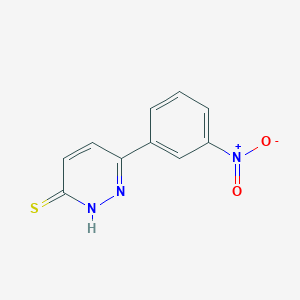


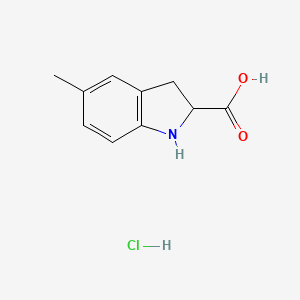
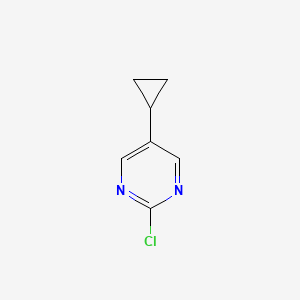
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)

